(E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide (E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690598
InChI: InChI=1S/C11H10FN3O/c1-6-2-3-8-7(9(6)12)4-5-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)
SMILES:
Molecular Formula: C11H10FN3O
Molecular Weight: 219.21 g/mol

(E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide

CAS No.:

Cat. No.: VC17690598

Molecular Formula: C11H10FN3O

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide -

Specification

Molecular Formula C11H10FN3O
Molecular Weight 219.21 g/mol
IUPAC Name 5-fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide
Standard InChI InChI=1S/C11H10FN3O/c1-6-2-3-8-7(9(6)12)4-5-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)
Standard InChI Key YWOFYSBVPLOVSM-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C2=C(C=C1)C(=NC=C2)/C(=N\O)/N)F
Canonical SMILES CC1=C(C2=C(C=C1)C(=NC=C2)C(=NO)N)F

Introduction

(E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring system, contributing to its distinct chemical and biological properties.

Synthesis

The synthesis of (E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide typically involves several multi-step organic reactions. A common synthetic route begins with the preparation of 6-methylisoquinoline, which is then subjected to fluorination to introduce the fluorine atom at the 5-position. Subsequent steps involve the introduction of the hydroxy group and the carboximidamide group through a series of reactions such as nitration, reduction, and amidation.

Biological Activity and Potential Applications

Research indicates that compounds within this class may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways or inhibiting specific enzyme activities. The presence of the hydroxy group may facilitate hydrogen bonding with biological targets, while the fluorine atom could influence lipophilicity and bioavailability.

Mechanism of Action

The mechanism of action for (E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide is not fully elucidated but is believed to involve interactions with specific enzymes or cellular pathways. Further studies are necessary to fully understand its biological mechanisms and therapeutic potential.

Comparison with Related Compounds

Compounds with similar structures, such as (E)-6-Chloro-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide, feature different halogen substituents and functional groups, which can significantly influence their chemical behavior and biological activity. Variations in these substituents may confer distinct pharmacological properties not observed in their analogs.

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